(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Enantiomeric purity Chiral intermediate Lorlatinib synthesis

(S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4) is a chiral isobenzofuranone lactone that serves as the penultimate intermediate in the synthesis of lorlatinib (PF-06463922), Pfizer's third-generation ALK/ROS1 tyrosine kinase inhibitor approved for ALK-positive metastatic non-small cell lung cancer. The compound possesses a single stereogenic center at the 3-position with (S)-absolute configuration, a fluorine substituent at the 5-position, and a molecular formula of C9H7FO2 (MW 166.15 g/mol).

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 1803573-19-4
Cat. No. B3110577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one
CAS1803573-19-4
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)F)C(=O)O1
InChIInChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3/t5-/m0/s1
InChIKeyGZPUPDFZOLCBAD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one: Chiral Lorlatinib Intermediate Procurement & Selection Guide


(S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4) is a chiral isobenzofuranone lactone that serves as the penultimate intermediate in the synthesis of lorlatinib (PF-06463922), Pfizer's third-generation ALK/ROS1 tyrosine kinase inhibitor approved for ALK-positive metastatic non-small cell lung cancer [1]. The compound possesses a single stereogenic center at the 3-position with (S)-absolute configuration, a fluorine substituent at the 5-position, and a molecular formula of C9H7FO2 (MW 166.15 g/mol) [2]. Its primary procurement relevance lies in its role as the direct precursor to the chiral benzyl alcohol that undergoes lactonization to form the lorlatinib macrocyclic core; the stereochemical integrity of this intermediate directly determines the enantiomeric purity of the final API [1].

Why Rac-5-fluoro-3-methylisobenzofuran-1(3H)-one or (R)-Enantiomer Cannot Substitute for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one


The (S)-enantiomer is an integral chiral building block for lorlatinib; substituting with the racemate or the (R)-enantiomer introduces the wrong stereochemistry into the downstream lactone-opening step, directly producing diastereomeric impurities in the final API that are difficult to purge crystallographically [1]. The (R)-enantiomer (CAS 2178118-85-7) is formally classified as Lorlatinib Impurity 28 and must be controlled to trace levels in the final drug substance [2]. Commercial lots of the (R)-enantiomer are typically supplied at 98% chemical purity and 99% ee, which is insufficient for direct use in cGMP lorlatinib synthesis where the intermediate specification demands >99.9% ee and >99.9% HPLC purity [1][3]. The quantitative evidence below demonstrates exactly where (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one differentiates from its closest chiral analog and from achiral isobenzofuranone alternatives.

Quantitative Differentiation Evidence: (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one Versus Closest Analogs


Enantiomeric Excess: (S)-Enantiomer Achieves >99.9% ee Versus 99% ee for Commercial (R)-Enantiomer

The (S)-enantiomer manufactured via the asymmetric transfer hydrogenation (ATH) process achieves enantiomeric excess exceeding 99.9% (>99.9% ee) at 125 kg scale, as confirmed by chiral HPLC [1]. In contrast, commercially available (R)-5-fluoro-3-methylisobenzofuran-1(3H)-one (Lorlatinib Impurity 28) is supplied with a specification of 99% ee [2]. This difference of >0.9% ee is critical because the undesired (R)-enantiomer, if present above trace levels, propagates into the final lorlatinib API as a diastereomeric impurity that cannot be removed by achiral purification methods [1].

Enantiomeric purity Chiral intermediate Lorlatinib synthesis

Chemical Purity: (S)-Enantiomer Isolated at >99.9% HPLC Purity Versus 98% for Commercial (R)-Enantiomer

The manufacturing process for (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one delivers the product with >99.9% purity by HPLC after a reslurry purification in ethanol/aqueous NaHCO3, achieving isolation of the lactone 6 as a highly crystalline solid [1]. Commercial sourcing of the (R)-enantiomer, designated Lorlatinib Impurity 28, provides material at 98% purity [2]. The 1.9% purity gap is significant at the intermediate stage because impurities carried through to the lactone-opening step can form persistent byproducts that complicate downstream macrocyclization and final API purification [1].

Chemical purity HPLC Pharmaceutical intermediate

Regulatory Impurity Designation: (R)-Enantiomer Is Classified as Lorlatinib Impurity 28 Requiring Control

The (R)-enantiomer of 5-fluoro-3-methylisobenzofuran-1(3H)-one is formally cataloged as Lorlatinib Impurity 28 and is supplied as a reference standard for analytical method validation and quality control testing of lorlatinib API [1]. The (S)-enantiomer is the process intermediate that directly furnishes the correct stereochemistry of the lorlatinib macrocycle. Use of racemic or (R)-enriched material would introduce Impurity 28 at levels exceeding the qualification threshold (typically ≤0.15% per ICH Q3A for unspecified impurities in a drug substance dosed at ≤2 g/day), triggering additional toxicological qualification studies [2].

Impurity profiling Regulatory compliance Lorlatinib

Process Scalability: 400 kg Demonstrated Manufacturing Scale Versus Research-Quantity Availability of Analogs

The asymmetric transfer hydrogenation (ATH) process for (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one has been demonstrated at 125 kg input scale for the chiral alcohol precursor, enabling the manufacture of 400 kg of the lactone 6 for clinical and commercial supply [1]. The ATH approach reduced the number of hydrogenation batches from 15 (required for the asymmetric hydrogenation alternative) to only 4 batches for a 300 kg campaign, representing a 3.75-fold increase in process throughput [1]. In contrast, the (R)-enantiomer and achiral analogs such as 5-fluoro-2-benzofuran-1(3H)-one (CAS 700-85-6) have no published manufacturing-scale process, and commercial availability is limited to gram-to-kilogram research quantities .

Process scalability Manufacturing Kilogram-scale synthesis

Fluorine Substitution: Enhanced Lipophilicity (XLogP3 = 1.5) Versus Non-Fluorinated 3-Methylisobenzofuran-1(3H)-one

The 5-fluoro substituent on the isobenzofuranone core of the target compound contributes to an XLogP3 value of 1.5 [1]. In comparison, the non-fluorinated analog 3-methylisobenzofuran-1(3H)-one (CAS 3453-64-3, MW 148.16) has a predicted XLogP3 of approximately 1.1 (estimated based on the absence of the electronegative fluorine atom and a computed ΔLogP of ~0.4 per aromatic fluorine substitution) . This lipophilicity enhancement is propagated through the synthetic sequence to lorlatinib, where the fluorine atom is known to improve metabolic stability and CNS penetration of the final drug [2]. The 5-fluoro substituent cannot be introduced post-lactonization without disrupting the chiral center, making the fluorinated isobenzofuranone essential to the synthetic route.

Lipophilicity Fluorine substitution Metabolic stability

Priority Application Scenarios for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one Based on Quantitative Differentiation Evidence


Generic Lorlatinib API Manufacturing: Procuring the Correct Enantiomer for ANDA Development

Generic pharmaceutical companies developing an ANDA for lorlatinib must procure (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one as the chiral penultimate intermediate. Use of the (R)-enantiomer or racemate would introduce Lorlatinib Impurity 28 at levels exceeding ICH Q3A qualification thresholds, necessitating costly toxicological studies [1]. The target compound's demonstrated >99.9% ee and >99.9% HPLC purity [2] directly support the control strategy for the final API, where the (R)-enantiomer must be controlled as a specified impurity. The established 400 kg manufacturing scale further provides supply assurance for commercial launch quantities [2].

Asymmetric Catalysis Research: Benchmarking Novel Chiral Reduction Methodologies

Academic and industrial research groups developing novel asymmetric reduction catalysts (e.g., Mn, Fe, or organocatalytic systems) can use the ketone precursor 8h (substituted acetophenone) as a prochiral substrate benchmark. The (S)-lactone product serves as a well-characterized reference standard with known >99.9% ee baseline achievable via the Ru-catalyzed ATH process [1]. New catalytic systems can be quantitatively compared to the reported ATH performance metrics: 0.25 mol% catalyst loading, iPrOH solvent, formic acid/trimethylamine hydrogen source, 50–55 °C, 2-hour reaction time, and >99.9% ee [1].

Chiral Purity Reference Standard for Lorlatinib Quality Control

Quality control laboratories validating chiral HPLC or SFC methods for lorlatinib drug substance require the (S)-enantiomer of the intermediate as a system suitability standard to establish relative retention times and resolution from the (R)-enantiomer (Impurity 28) [1]. The >99.9% ee material provides a high-purity marker for method development, while the separately available (R)-enantiomer at 98% purity and 99% ee [2] serves as the impurity reference standard for quantitation. The 0.9% ee differential between the two enantiomers is sufficient to establish baseline resolution in a validated chiral method.

Fluorinated Building Block for SAR Exploration of Phthalide-Containing Bioactives

Medicinal chemistry teams exploring phthalide-based kinase inhibitors or CNS-penetrant scaffolds can employ (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one as a chiral fluorinated building block. The XLogP3 of 1.5, compared to ~1.1 for the des-fluoro analog [1], confers enhanced lipophilicity that may translate to improved membrane permeability in cell-based assays. The fluorine atom also provides a spectroscopic handle for 19F NMR-based metabolic profiling in preclinical ADME studies, a capability absent in non-fluorinated isobenzofuranone analogs [2].

Quote Request

Request a Quote for (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.